1,3-Dibenzyl-2-(furan-2-yl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is an organic compound that belongs to the class of imidazolidines. Imidazolidines are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine can be synthesized through the condensation reaction of furan-2-carbaldehyde with N,N’-dibenzylethylenediamine. The reaction typically occurs in the presence of a suitable solvent such as acetonitrile and may require a catalyst to facilitate the formation of the imidazolidine ring .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazolidine ring can be reduced to form corresponding amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Amines derived from the imidazolidine ring.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of heat shock protein 90 (Hsp90), which is involved in cancer progression.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research:
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(furan-2-yl)imidazolidine as an Hsp90 inhibitor involves binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90. This binding disrupts the chaperone function of Hsp90, leading to the degradation of client oncoproteins and resulting in cytotoxic effects on cancer cells . The molecular targets include Hsp90 and its client proteins, such as Her2 .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2-aryl imidazolidines: These compounds share a similar imidazolidine core but differ in the substituents on the aryl group.
2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound contains a furan ring and an imidazolidine-like structure but differs in the overall ring system.
Uniqueness
1,3-Dibenzyl-2-(furan-2-yl)imidazolidine is unique due to the presence of both benzyl groups and a furan ring, which confer specific chemical properties and potential biological activities.
Properties
Molecular Formula |
C21H22N2O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-dibenzyl-2-(furan-2-yl)imidazolidine |
InChI |
InChI=1S/C21H22N2O/c1-3-8-18(9-4-1)16-22-13-14-23(17-19-10-5-2-6-11-19)21(22)20-12-7-15-24-20/h1-12,15,21H,13-14,16-17H2 |
InChI Key |
ZRIPMKIKIZGQLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CO3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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